molecular formula C24H18N2O8 B5140104 2,2'-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid CAS No. 5733-29-9

2,2'-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid

Cat. No.: B5140104
CAS No.: 5733-29-9
M. Wt: 462.4 g/mol
InChI Key: GNRJUOIBXCJDSI-UHFFFAOYSA-N
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Description

2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid is a complex organic compound characterized by its unique structure, which includes acetyloxy and carbonylimino functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with acetyloxy and carbonylimino groups. This can be achieved through various organic reactions, such as Friedel-Crafts acylation and subsequent functional group modifications.

    Coupling Reactions: The benzene derivative is then subjected to coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups and form the desired compound.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonylimino groups to amines.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy and carbonylimino groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{[5-(hydroxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid
  • 2,2’-{[5-(methoxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid
  • 2,2’-{[5-(chloro)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid

Uniqueness

2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid is unique due to the presence of acetyloxy groups, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as hydroxy, methoxy, or chloro groups.

Properties

IUPAC Name

2-[[3-acetyloxy-5-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O8/c1-13(27)34-16-11-14(21(28)25-19-8-4-2-6-17(19)23(30)31)10-15(12-16)22(29)26-20-9-5-3-7-18(20)24(32)33/h2-12H,1H3,(H,25,28)(H,26,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJUOIBXCJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367375
Record name STK026447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5733-29-9
Record name STK026447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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